![molecular formula C10H8I2O6 B14243401 2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid CAS No. 505065-16-7](/img/structure/B14243401.png)
2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is an organic compound characterized by the presence of two iodine atoms attached to a phenylene ring, which is further connected to two acetic acid groups through ether linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid typically involves the iodination of a precursor compound, followed by the introduction of acetic acid groups. One common method includes the following steps:
Iodination: The precursor, 2,5-dihydroxy-1,4-phenylene, is subjected to iodination using iodine and an oxidizing agent such as sodium iodate in an acidic medium.
Etherification: The iodinated intermediate is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The phenylene ring and acetic acid groups can participate in oxidation and reduction reactions under suitable conditions.
Esterification: The carboxylic acid groups can be esterified with alcohols in the presence of acid catalysts.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea can be used for substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used for esterification.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atoms.
Oxidation: Oxidized derivatives of the phenylene ring or acetic acid groups.
Reduction: Reduced forms of the phenylene ring or acetic acid groups.
Esterification: Ester derivatives of the compound.
Scientific Research Applications
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a radiolabeled compound for imaging and diagnostic purposes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid involves its interaction with specific molecular targets and pathways. The iodine atoms may facilitate binding to certain proteins or enzymes, leading to modulation of their activity. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(2,5-Dibromo-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Dichloro-1,4-phenylene)bis(oxy)]diacetic acid
- 2,2’-[(2,5-Difluoro-1,4-phenylene)bis(oxy)]diacetic acid
Uniqueness
2,2’-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid is unique due to the presence of iodine atoms, which impart distinct chemical and physical properties. The iodine atoms enhance the compound’s radiopacity, making it useful for imaging applications. Additionally, the compound’s reactivity and potential biological activities set it apart from its halogenated analogs.
Properties
CAS No. |
505065-16-7 |
|---|---|
Molecular Formula |
C10H8I2O6 |
Molecular Weight |
477.98 g/mol |
IUPAC Name |
2-[4-(carboxymethoxy)-2,5-diiodophenoxy]acetic acid |
InChI |
InChI=1S/C10H8I2O6/c11-5-1-7(17-3-9(13)14)6(12)2-8(5)18-4-10(15)16/h1-2H,3-4H2,(H,13,14)(H,15,16) |
InChI Key |
ROXGCRKGHUDAJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1I)OCC(=O)O)I)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(Carbamimidoylsulfanyl)ethane-1,1-diyl]bis(phosphonic acid)](/img/structure/B14243321.png)
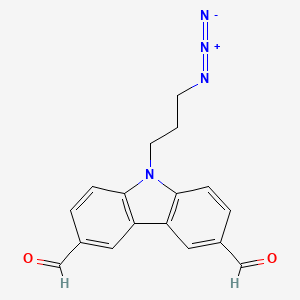
![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)


![4,4'-[Sulfinylbis(sulfanylmethanylylidene)]bis(3-hydroxycyclohexa-2,5-dien-1-one)](/img/structure/B14243339.png)

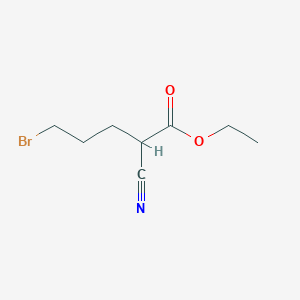
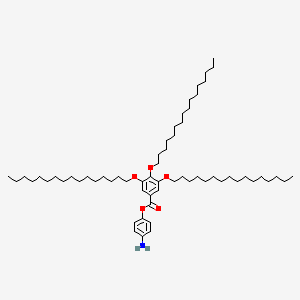

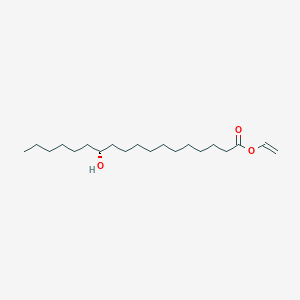
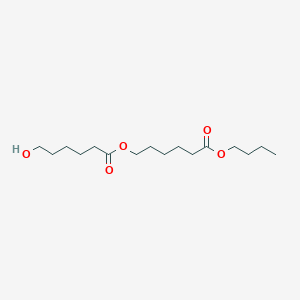
![Silane, [2-[(4-ethynylphenyl)thio]ethyl]trimethyl-](/img/structure/B14243388.png)
